molecular formula C21H18N4O2S B11254001 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11254001
M. Wt: 390.5 g/mol
InChI Key: TXYQLFJCZPZNLK-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of benzofuran, triazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

    Formation of the Indole Moiety: The indole ring is synthesized through the Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Coupling of the Moieties: The final step involves coupling the benzofuran, triazole, and indole moieties through appropriate linkers and reaction conditions, such as amide bond formation or esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced triazole derivatives.

    Substitution: Halogenated, alkylated, or sulfonylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor, receptor agonist, or antagonist, contributing to the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-1-yl)ethanone: Similar structure but lacks the dihydro component in the indole ring.

    2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-pyrrol-1-yl)ethanone: Similar structure but contains a pyrrole ring instead of an indole ring.

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone lies in its combination of benzofuran, triazole, and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C21H18N4O2S/c1-24-20(18-12-15-7-3-5-9-17(15)27-18)22-23-21(24)28-13-19(26)25-11-10-14-6-2-4-8-16(14)25/h2-9,12H,10-11,13H2,1H3

InChI Key

TXYQLFJCZPZNLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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